molecular formula C21H25NO3 B7882860 [4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate

[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate

Cat. No.: B7882860
M. Wt: 339.4 g/mol
InChI Key: AYADQLQISTWZKP-UHFFFAOYSA-N
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Description

[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate is an organic compound that features a phenyl acetate group and a carbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The starting material, 2,6-bis(propan-2-yl)aniline, is reacted with an appropriate isocyanate to form the carbamoyl intermediate.

    Acetylation: The carbamoyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}phenyl benzoate
  • 4-{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}phenyl methacrylate

Uniqueness

[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl acetate group and a carbamoyl group makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-13(2)18-7-6-8-19(14(3)4)20(18)22-21(24)16-9-11-17(12-10-16)25-15(5)23/h6-14H,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYADQLQISTWZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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